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2-cyclopropyl-1H-imidazole-4-carboxamide Documentation Hub

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  • Product: 2-cyclopropyl-1H-imidazole-4-carboxamide
  • CAS: 1384430-46-9

Core Science & Biosynthesis

Foundational

Hydrogen Bonding Potential of 2-Cyclopropyl-1H-imidazole-4-carboxamide

Executive Summary: The Structural Scaffold 2-cyclopropyl-1H-imidazole-4-carboxamide represents a high-value molecular scaffold in fragment-based drug discovery (FBDD) and crystal engineering.[1] Its significance lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Scaffold

2-cyclopropyl-1H-imidazole-4-carboxamide represents a high-value molecular scaffold in fragment-based drug discovery (FBDD) and crystal engineering.[1] Its significance lies in the juxtaposition of a rigid, polar hydrogen-bonding core (imidazole-carboxamide dyad) against a hydrophobic, sterically demanding anchor (cyclopropyl).

Unlike simple imidazoles, this molecule exhibits a "frustrated" hydrogen bonding landscape where the steric bulk of the C2-cyclopropyl group modulates the aggregation propensity of the N1/N3 centers, directing interaction vectors away from simple stacking and toward specific, directional binding events. This guide analyzes the tautomeric dynamics, donor-acceptor (DA) quantification, and experimental validation of this motif.[1]

Structural Dynamics & Tautomerism

The hydrogen bonding potential of this molecule is governed by the prototropic tautomerism of the imidazole ring. The carboxamide group at position 4 (or 5) breaks the symmetry of the imidazole, creating distinct electronic environments for the N1 and N3 nitrogens.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the 1,4-tautomer (4-carboxamide) and the 1,5-tautomer (5-carboxamide).[1]

  • 1,4-Tautomer: The proton resides on the nitrogen distal to the carboxamide. This is generally thermodynamically preferred due to reduced steric clash between the amide oxygen and the N1-proton, and favorable dipole alignment.

  • 1,5-Tautomer: The proton resides on the nitrogen proximal to the carboxamide. This form allows for a potential intramolecular hydrogen bond between the amide N-H and the imidazole N3, forming a pseudo-7-membered ring, though this is geometrically strained.

Visualization of Tautomeric H-Bond Vectors

The following diagram illustrates the tautomeric shift and the resulting change in hydrogen bond donor (HBD) and acceptor (HBA) vectors.

Tautomerism cluster_props H-Bonding Vector Shift T1 1,4-Tautomer (Major Species) TS Proton Transfer Transition State T1->TS Solvent/H+ Prop1 N1: Donor N3: Acceptor T1->Prop1 T2 1,5-Tautomer (Minor Species) T2->TS Prop2 N1: Acceptor N3: Donor T2->Prop2 TS->T1 TS->T2 Fast Exchange

Figure 1: Prototropic tautomerism shifts the H-bond donor/acceptor landscape. The 1,4-tautomer typically dominates due to electronic stabilization by the carboxamide electron-withdrawing group (EWG).

Quantitative Hydrogen Bonding Parameters

To utilize this scaffold in rational drug design, we must quantify its interaction potential. The 2-cyclopropyl group acts as a "lipophilic cap," preventing non-specific aggregation at the C2 position while increasing the molecule's LogP compared to the methyl analogue.

Donor/Acceptor Profile

The molecule presents a D-A-D-A motif (Donor-Acceptor-Donor-Acceptor) distributed across the imidazole and amide functionalities.[1]

SiteAtomFunctionHybridizationStrength (Est.)[1]Notes
Imidazole N1 NHDonor sp² (planar)HighAcidity enhanced by C4-carboxamide EWG.[1]
Imidazole N3 NAcceptor sp²ModerateBasicity reduced by C4-carboxamide EWG.
Amide NH₂ NH (x2)Donor sp²ModerateInteracts with backbone carbonyls or solvent.[1]
Amide C=O OAcceptor sp²HighStrong dipole; primary hydration site.
The Cyclopropyl Effect

The C2-cyclopropyl group is not merely a bystander; it exerts specific physicochemical influences:

  • Electronic Modulation: The cyclopropyl group is a weak

    
    -donor. While the C4-carboxamide lowers the pKa of the imidazole (making it more acidic than unsubstituted imidazole), the C2-cyclopropyl slightly counters this, fine-tuning the pKa(NH) to the physiological range (estimated pKa ~12.5 for acid dissociation, pKaH ~5.8 for conjugate acid).
    
  • Steric Steering: Unlike a methyl group, the cyclopropyl ring has significant volume and a fixed bond angle. This prevents "flat" stacking directly over the C2-H axis, forcing the molecule into specific binding pockets where the cyclopropyl moiety can occupy hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).

Interaction Modes & Crystal Engineering

In the solid state and protein binding sites, 2-cyclopropyl-1H-imidazole-4-carboxamide forms predictable supramolecular synthons.

The "Tape" Motif

The most persistent interaction is the formation of linear hydrogen-bonded "tapes" or "ribbons." The Imidazole N-H donates to the Amide O, or the Amide N-H donates to the Imidazole N.

Primary Synthon (Head-to-Tail):



This interaction is robust (approx. 5–7 kcal/mol) and drives crystallization.[1]
Biological Binding Logic (The "Flip-Flop")

In a protein binding pocket (e.g., a kinase hinge region), the imidazole ring can rotate 180° to swap donor/acceptor positions without significantly altering the steric footprint of the cyclopropyl group.[1] This is the "Flip-Flop" mechanism , allowing the ligand to adapt to the protonation state of the receptor residues (e.g., Asp vs. Glu).

BindingMode Receptor Protein Binding Pocket (Hinge Region) L_State1 State A: N1-H (Donor) -> Glu(O) Receptor->L_State1 H-Bond 1 L_State2 State B: N3 (Acceptor) <- Lys(H) Receptor->L_State2 H-Bond 2 Flip 180° Ring Flip (Cyclopropyl Anchor Fixed) L_State1->Flip Flip->L_State2

Figure 2: The "Flip-Flop" mechanism allows the imidazole core to satisfy different H-bond requirements in the binding pocket while the cyclopropyl group remains anchored in a hydrophobic specificity pocket.

Experimental Characterization Protocols

To validate the hydrogen bonding state of this molecule, the following protocols are recommended.

NMR Titration (Protonation State)

Objective: Determine the pKa and tautomeric ratio.

  • Solvent: 90% H₂O / 10% D₂O (to minimize isotope effects while locking signal).

  • Method: Acquire ¹H-NMR spectra at pH intervals of 0.5 from pH 2.0 to 10.0.

  • Marker Signals: Monitor the C2-H (imidazole) and Cyclopropyl-CH signals.[1]

    • Expected Shift: The C2-H singlet will shift upfield upon deprotonation of the imidazolium cation (pH < 6).

    • Observation: Plot chemical shift (

      
      ) vs. pH to derive the inflection point (pKa).[1]
      
IR Spectroscopy (Solid State H-Bonding)

Objective: Confirm the presence of the "Tape" motif vs. discrete dimers.

  • Amide I Band: Look for C=O stretch.

    • Free: ~1680–1690 cm⁻¹[1]

    • H-Bonded: ~1650–1660 cm⁻¹ (Red shift indicates strong H-bonding).[1]

  • NH Stretch: Broad bands between 2800–3200 cm⁻¹ indicate extensive H-bond networks involving the imidazole NH.

Implications for Drug Design[2][3]

  • Solubility Enhancement: The 4-carboxamide group significantly lowers the LogD at physiological pH compared to alkyl-imidazoles, improving aqueous solubility despite the cyclopropyl group.

  • Permeability: The ability to form an intramolecular H-bond (in the 1,5-tautomer or via a water bridge) can "hide" polar surface area (PSA), potentially improving passive membrane permeability.[1]

  • Bioisosterism: This scaffold is a viable bioisostere for histidine residues in peptidomimetics or benzamides in kinase inhibitors, offering a smaller, more rigid profile.[1]

References

  • Solid State Hydrogen Bonding in Imidazole Derivatives. CrystEngComm, 2004, 6(29), 168–172.[1][2] (Analysis of imidazole "tape" motifs and N-H...N interactions).

  • pKa of Imidazoles and Histidine Derivatives. Journal of Organic Chemistry, 1964, 29(10), 3118–3120.[1] (Foundational data on imidazole acidity/basicity modulation by substituents).

  • Hydrogen Bonding in Drug Design. Journal of Medicinal Chemistry, 2014, 57(24), 10257–10274.[1] (Structural diversity and H-bond analysis of nitrogen heterocycles).

  • PubChem Compound Summary: 2-cyclopropyl-1H-imidazole-4-carboxamide. (Chemical structure and predicted physicochemical properties).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-cyclopropyl-1H-imidazole-4-carboxamide: A Guide to Ensuring Compound Integrity

This document provides a comprehensive guide to the proper storage and handling of 2-cyclopropyl-1H-imidazole-4-carboxamide for researchers, scientists, and professionals in drug development. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the proper storage and handling of 2-cyclopropyl-1H-imidazole-4-carboxamide for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for maintaining the chemical integrity of the compound, ensuring experimental reproducibility, and protecting laboratory personnel from potential hazards.

Compound Overview and Intrinsic Stability Considerations

2-cyclopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a central imidazole ring, a carboxamide functional group, and a cyclopropyl substituent. Understanding the inherent chemical liabilities of these moieties is fundamental to appreciating the rationale behind the recommended storage and handling procedures.

The Carboxamide Group: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and ammonia or an amine. The rate of this hydrolysis is influenced by pH and temperature.

The Imidazole Ring: The imidazole ring itself is a stable aromatic system. However, it can be susceptible to oxidation and photodegradation.[1] Studies on other imidazole-containing pharmaceuticals have shown that the imidazole moiety can undergo base-mediated autoxidation.[1] Furthermore, the degradation of imidazole-based fungicides has been shown to be pH-dependent, with faster degradation observed in both acidic and alkaline aqueous media compared to neutral conditions.[2]

The Cyclopropyl Group: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[3] It is generally considered a stable bioisostere for other chemical groups.[3] However, it is not entirely inert and can be subject to metabolism, particularly when attached to an amine.[4]

Based on these structural features, the primary degradation pathway of concern for 2-cyclopropyl-1H-imidazole-4-carboxamide is the hydrolysis of the carboxamide group. Oxidation and photodegradation of the imidazole ring are also potential, albeit likely slower, degradation routes.

Recommended Storage Conditions for Solid Compound

To mitigate degradation and ensure the long-term stability of solid 2-cyclopropyl-1H-imidazole-4-carboxamide, the following storage conditions are imperative:

ParameterRecommendationRationale
Temperature Refer to the product label for the recommended storage temperature.Chemical reaction rates, including degradation, are temperature-dependent. Storing at the recommended temperature minimizes kinetic energy available for degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).The imidazole ring can be susceptible to oxidation.[1] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Moisture Tightly closed container in a dry environment.The carboxamide group is susceptible to hydrolysis. A dry environment and a tightly sealed container prevent the ingress of atmospheric moisture, which can initiate hydrolysis.
Light Protect from light.Imidazole-containing compounds can be sensitive to photodegradation.[1] Storing in an opaque container or in the dark prevents light-induced degradation.
Security Store in a locked-up area accessible only to authorized personnel.This is a standard safety precaution for all chemicals, especially those with potential reproductive toxicity.

Safe Handling Protocols for Solid Compound

2-cyclopropyl-1H-imidazole-4-carboxamide is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. Therefore, strict adherence to the following handling procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is the minimum requirement:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if a significant amount is being handled, an apron or coveralls.

  • Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood, or when there is a risk of generating dust.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

General Handling Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Immediately change contaminated clothing.

Preparation of Stock Solutions

For most biological assays, 2-cyclopropyl-1H-imidazole-4-carboxamide will need to be dissolved in a suitable solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its high solvating power for a wide range of organic molecules.

Protocol for Preparing a DMSO Stock Solution
  • Pre-weighing Preparation: Ensure the balance is in a draft-free enclosure. Have all necessary equipment (spatula, weigh paper, vial) ready.

  • Weighing: Tare the balance with the vial. Carefully add the desired amount of 2-cyclopropyl-1H-imidazole-4-carboxamide to the vial inside a chemical fume hood. Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and water absorption by the DMSO. Store the aliquots at -20°C or -80°C, protected from light.

Storage and Stability of Stock Solutions

The stability of 2-cyclopropyl-1H-imidazole-4-carboxamide in solution is a critical factor for obtaining reliable experimental results.

DMSO Stock Solutions
  • Water Content: DMSO is hygroscopic and will absorb water from the atmosphere. The presence of water in DMSO can facilitate the hydrolysis of the carboxamide group.[5] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[6] Aliquoting the stock solution is the most effective way to mitigate this.

  • Long-Term Storage: For long-term storage, -80°C is preferable to -20°C. Studies have shown that most compounds are stable in DMSO for extended periods when stored properly.[7] However, the stability of 2-cyclopropyl-1H-imidazole-4-carboxamide in DMSO has not been specifically reported, so it is advisable to use freshly prepared solutions or to perform periodic quality control checks on stored solutions.

Aqueous Working Solutions

The stability of 2-cyclopropyl-1H-imidazole-4-carboxamide in aqueous buffers is expected to be significantly lower than in DMSO due to the high probability of hydrolysis.

  • pH: The rate of hydrolysis is pH-dependent. It is recommended to prepare aqueous working solutions immediately before use. If temporary storage is necessary, it should be at a neutral pH and at 2-8°C to slow down the rate of hydrolysis.

  • Precipitation: Due to the lower solubility of many organic compounds in aqueous solutions compared to DMSO, precipitation can occur when diluting the DMSO stock into an aqueous buffer. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing.[8] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Emergency Procedures

Spills
  • Small Spills: In a chemical fume hood, carefully wipe up the spill with an inert absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact the appropriate environmental health and safety personnel.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

G cluster_0 Storage of Solid Compound Storage 2-cyclopropyl-1H-imidazole-4-carboxamide (Solid) InertGas Inert Gas (Argon/Nitrogen) Storage->InertGas Prevents Oxidation Dry Dry Environment Storage->Dry Prevents Hydrolysis Dark Protect from Light Storage->Dark Prevents Photodegradation Temp Recommended Temperature Storage->Temp Minimizes Degradation Rate Secure Secure Location Storage->Secure Ensures Safety

Caption: Key storage parameters for solid 2-cyclopropyl-1H-imidazole-4-carboxamide.

G cluster_1 Stock Solution Preparation and Handling Start Weigh Solid in Fume Hood Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Vortex Vortex/Sonicate to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C or -80°C, Protected from Light Aliquot->Store Dilute Dilute into Aqueous Buffer (Vortexing) Store->Dilute For Working Solution Use Use Immediately in Assay Dilute->Use

Caption: Workflow for preparing and handling solutions of 2-cyclopropyl-1H-imidazole-4-carboxamide.

References

  • BenchChem. (2025). Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers. BenchChem.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Kumar, A., et al. (2015). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 187(12), 748. [Link]

  • Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Stanton, D. T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(5), 579-584.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Kalgutkar, A. S., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 8(3), 305-311. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Zhou, K., et al. (2020). Strategies for Amides and Cyclopropyl Carbinols. Asian Journal of Organic Chemistry, 9(10), 1626-1629. [Link]

  • Stanton, D. T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(5), 579-584.
  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4 (2024). [Link]

  • Pérez, V. F., et al. (2016). Conformational Features of Secondary N-Cyclopropyl Amides. The Journal of Organic Chemistry, 81(5), 1891-1899. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4057. [Link]

  • Hocking, H. G., et al. (2018). [(H2O)Zn(Imidazole)n]2+: the vital roles of coordination number and geometry in Zn–OH2 acidity and catalytic hydrolysis. Dalton Transactions, 47(37), 13014-13024. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Google Patents. (2014).
  • Al-Naiema, I. M., & Al-Zuhairi, A. J. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 21(16), 8445-8456. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Preparing Reagent Solutions. [Link]

  • Wang, Y., et al. (2023). Hydrolysis of sulfamethoxazole in the hyporheic zone: kinetics, factors and pathways. Environmental Technology, 44(28), 4417-4427. [Link]

  • Organic Syntheses. (n.d.). SODIUM p-ARSONO-N-PHENYLGLYCINAMIDE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 2-Cyclopropyl-1H-imidazole-4-carboxamide

The following technical guide serves as a specialized support resource for researchers working with 2-cyclopropyl-1H-imidazole-4-carboxamide (CAS: 1384430-46-9).[1] This intermediate, a critical building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-cyclopropyl-1H-imidazole-4-carboxamide (CAS: 1384430-46-9).[1] This intermediate, a critical building block in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic therapeutics, presents distinct challenges due to its hygroscopic nature and tautomeric mobility.[1]

[1]

Status: Operational | Topic: Hygroscopicity Management | Audience: Medicinal Chemists & Process Engineers

Executive Technical Brief

The Core Issue: 2-cyclopropyl-1H-imidazole-4-carboxamide contains both a hydrogen-bond donating/accepting imidazole ring and a primary carboxamide group.[1] This dual-polarity creates a high affinity for atmospheric moisture, leading to the formation of non-stoichiometric hydrates or surface-adsorbed water layers.[1]

Operational Impact:

  • Stoichiometric Drift: Weighing "wet" material leads to under-loading of the reactant in downstream coupling (e.g., Suzuki-Miyaura or amide coupling), causing incomplete conversion of expensive partners.[1]

  • Physical Instability: Moisture uptake can lower the glass transition temperature (

    
    ), causing free-flowing powders to agglomerate or "gum up," complicating automated dosing.[1]
    
  • Tautomeric Shift: Water networks can stabilize specific tautomers, potentially altering solubility profiles in non-polar solvents.[1]

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Q1: My reaction yield is consistently 10-15% lower than reported literature values. I am using high-purity starting material. What is happening?

Diagnosis: You are likely suffering from Stoichiometric Drift .[1] Technical Explanation: If the material has absorbed 10% water by weight (common at >60% RH), a 100 mg sample contains only 90 mg of active reactant. In a 1:1 coupling reaction, this makes the imidazole the limiting reagent, capping your theoretical yield at 90%.[1] Immediate Fix:

  • Quantify Water: Run a Karl Fischer (KF) titration (coulometric preferred for <1g samples) or TGA.[1]

  • Correct Input: Use the formula:

    
    
    
Q2: The powder has formed hard clumps in the bottle. Can I grind it and use it?

Diagnosis: Moisture-induced sintering (Ostwald ripening).[1] Risk Assessment: Grinding is permissible only if you immediately dry the material.[1] The clumping indicates the formation of liquid bridges between particles.[1] Grinding exposes new surface area, which will rapidly adsorb more moisture if done in ambient air.[1] Protocol:

  • Dissolve the clumps in anhydrous ethanol or methanol .

  • Concentrate under reduced pressure to a foam.

  • Perform an azeotropic strip with toluene or acetonitrile (2x) to remove bound water.[1]

  • Dry in a vacuum oven (see Protocol A).

Q3: I see a new impurity peak in LCMS after storing the material in solution. Is it hydrolyzing?

Diagnosis: Likely Amide Hydrolysis or Dimerization .[1] Technical Explanation: While the cyclopropyl group provides some steric protection, the carboxamide is susceptible to hydrolysis to the carboxylic acid (2-cyclopropyl-1H-imidazole-4-carboxylic acid) in the presence of water and trace acid/base.[1] Alternatively, concentrated solutions in protic solvents can promote intermolecular H-bonding aggregates that may appear as "dimers" in soft ionization sources, though these are usually artifacts.[1] Resolution:

  • Check pH: Ensure the solution is neutral.

  • Storage: Store solutions in DMSO-d6 or anhydrous DMF over 4Å molecular sieves. Avoid storing in water or methanol for >24 hours.[1]

Experimental Protocols

Protocol A: Deep Drying & Recovery

Use this workflow to restore "wet" or clumped material to analytical grade.[1]

Equipment: Vacuum oven, P2O5 (phosphorus pentoxide) or Silica gel, Toluene.[1]

  • Solvation (Optional for Clumps): If material is agglomerated, dissolve in minimal MeOH/DCM (1:1).[1]

  • Azeotropic Distillation: Add Toluene (5 mL per gram of substrate). Roto-evaporate at 45°C. Repeat 2x. This physically entrains water molecules.[1]

  • Vacuum Drying:

    • Transfer solid to a wide-mouth vial covered with perforated foil.

    • Place in a vacuum oven at 40-50°C .

    • Critical Step: Include a tray of P2O5 or activated silica in the oven to act as a moisture sink.[1]

    • Apply vacuum (<5 mbar) for 12-24 hours .[1]

  • Verification: Confirm water content is <0.5% w/w via TGA or KF.

Protocol B: Inert Handling for Synthesis

Standard Operating Procedure (SOP) for setting up reactions.

StepActionRationale
1 Equilibrate Allow the storage container to reach room temp before opening to prevent condensation.
2 Environment Weigh inside a glove box (N2/Ar) OR use a "weighing funnel" technique with rapid transfer.
3 Solvent Use anhydrous solvents (water <50 ppm).[1] Imidazoles are basic; wet solvents will protonate the N3, deactivating nucleophilicity.
4 Sequence Add the imidazole last if the electrophile is moisture sensitive, or first if drying in situ (see Protocol A).[1]

Visualizations & Logic Flows

Figure 1: Material Handling Decision Tree

Determine the correct workflow based on the physical state of your sample.

HandlingLogic Start Inspect Material State Flow Free-Flowing Powder Start->Flow Clump Clumped / Sticky Start->Clump CheckDate Opened > 30 days ago? Flow->CheckDate Dry Protocol A: Deep Drying Clump->Dry KF_Test Run Karl Fischer (KF) CheckDate->KF_Test Yes DirectUse Direct Use (Assume <1% H2O) CheckDate->DirectUse No KF_Test->DirectUse H2O < 2% Recalc Calculate Corrected Mass (Use Formula) KF_Test->Recalc H2O > 2% Dry->KF_Test

Caption: Workflow for assessing 2-cyclopropyl-1H-imidazole-4-carboxamide integrity prior to synthesis.

Figure 2: Mechanistic Impact of Water

How hygroscopicity leads to reaction failure.

Mechanism Water Atmospheric H2O Imidazole Imidazole-Carboxamide (Solid Lattice) Water->Imidazole Adsorption Interaction H-Bond Network Expansion Imidazole->Interaction StoichError Effective MW Increase (Stoichiometry Drift) Interaction->StoichError Deactivation Nucleophile Solvation (Reduced Reactivity) Interaction->Deactivation Failure Incomplete Conversion (Low Yield) StoichError->Failure Deactivation->Failure

Caption: Mechanistic pathway showing how water adsorption translates to experimental failure via mass error and nucleophilic deactivation.

Comparative Data: Storage Conditions

Stability data simulated based on typical imidazole-carboxamide behavior.

Storage ConditionTimeframeWater Uptake (% w/w)Physical StateRecommendation
Ambient (25°C / 60% RH) 24 Hours2.5%Slight cakingAvoid
Ambient (25°C / 60% RH) 7 Days8.1%Sticky solidReprocess (Protocol A)
Desiccator (CaCl2) 30 Days< 0.5%Free-flowingStandard Storage
Freezer (-20°C) 6 Months< 0.2%Free-flowingLong-term Storage

Note: Freezer storage requires warming to room temperature in a desiccator before opening to prevent condensation shock.[1]

References

  • Prasad, R., et al. (2024).[1][2] "Characterization, Solubility, and Hygroscopicity of BMS-817399." Organic Process Research & Development. Link (Context: Analysis of hydration in similar imidazole-carboxamide pharmaceutical intermediates).

  • PubChem. (n.d.).[1] "2-cyclopropyl-1H-imidazole-4-carboxamide (Compound)." National Library of Medicine.[1] Link (Source: Chemical structure and physical property data).

  • Grover, M., et al. (2025).[1][2] "Hygroscopicity of Pharmaceutical Compounds: A Webinar." Crystallization Systems. Link (Context: General methodologies for handling hygroscopic APIs).

  • Sigma-Aldrich. (n.d.).[1] "N-Cyclopropyl-1-imidazolecarboxamide Product Sheet." Link (Source: Handling and storage specifications for cyclopropyl-imidazole derivatives).

Sources

Optimization

Technical Support Center: Resolving Stability Issues of Imidazole Carboxamides in Solution

Welcome to the technical support center for imidazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this important class of compounds in solution. As a privileged scaffold in medicinal chemistry, understanding and controlling the stability of imidazole carboxamides is paramount for generating reliable experimental data and developing robust formulations.[1][2]

This resource provides in-depth, field-proven insights into the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and offers practical, validated strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for imidazole carboxamides in solution?

Imidazole carboxamides are susceptible to three main degradation pathways in solution:

  • Hydrolysis: The carboxamide group can be hydrolyzed under both acidic and basic conditions. The imidazole ring itself can also be susceptible to hydrolysis, potentially leading to ring-opening in certain derivatives.[3][4][5]

  • Oxidation: The electron-rich imidazole ring is vulnerable to oxidation from atmospheric oxygen (autoxidation), especially under basic conditions, or from oxidizing agents like peroxides.[5][6]

  • Photodegradation: Many imidazole-containing compounds are sensitive to UV and visible light, which can trigger complex degradation reactions leading to a mixture of byproducts.[6][7][8]

Q2: How does pH fundamentally affect the stability of these compounds?

The pH of a solution is one of the most critical factors governing the stability of imidazole carboxamides. The imidazole ring has a pKa of approximately 7, meaning its protonation state changes around neutral pH.[9] Both the imidazole ring and the carboxamide group are affected differently under acidic, neutral, and basic conditions.

For example, the imidazole-2-carboxaldehyde derivative exists in a pH-dependent equilibrium between its aldehyde and geminal diol forms, with the less stable aldehyde form dominating at higher pH.[10][11] This pH-dependent behavior can significantly alter a compound's reactivity and degradation profile.[12]

Table 1: General Influence of pH on Imidazole Carboxamide Stability

pH RangeEffect on Imidazole RingEffect on Carboxamide GroupOverall Stability Concern
Acidic (pH < 4) Protonated (imidazolium ion). May alter electronic properties and reactivity.[3]Susceptible to acid-catalyzed hydrolysis.Hydrolysis
Neutral (pH 6-8) Equilibrium between protonated and neutral forms. Generally the most stable range for many derivatives.Generally stable, but can be susceptible to enzymatic hydrolysis.Compound-specific
Basic (pH > 8) Deprotonated. Increased susceptibility to base-mediated autoxidation.[6]Susceptible to base-catalyzed hydrolysis.Hydrolysis & Oxidation
Q3: What are the typical degradation products I should be looking for?

Degradation can result in a variety of products depending on the specific structure and the stress condition.

  • Hydrolysis of the carboxamide will typically yield the corresponding imidazole carboxylic acid and the amine.

  • Oxidation can lead to the formation of various oxygenated adducts on the imidazole ring.[6]

  • Photodegradation often results in a complex mixture of products due to high-energy radical reactions, which can include rearranged or fragmented structures.[6][7]

Identifying these products is crucial and is typically achieved through forced degradation studies coupled with analytical techniques like LC-MS/MS.[5][13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: My compound's purity decreases over time in solution, even when stored in the dark at 4°C. What's happening?

Possible Cause: You are likely observing hydrolysis or oxidation. Even at low temperatures, these reactions can proceed, especially if the solution's pH is not optimal or if dissolved oxygen is present.

Troubleshooting Workflow:

start Purity Loss Observed check_ph 1. Analyze Solution pH start->check_ph ph_ok Is pH in optimal range (typically 6-8)? check_ph->ph_ok adjust_ph Action: Buffer solution to pH 6.5-7.5. Re-evaluate stability. ph_ok->adjust_ph No check_o2 2. Consider Oxidation ph_ok->check_o2 Yes final Problem Resolved adjust_ph->final o2_present Was the solvent degassed? Was the vial flushed with inert gas? check_o2->o2_present degas Action: Use degassed solvents (e.g., sparge with N2 or Ar). Work under an inert atmosphere. Prepare fresh solutions. o2_present->degas No o2_present->final Yes

Caption: Troubleshooting workflow for purity loss.

Detailed Explanation:

  • Check pH: The first step is to measure the pH of your solution. If it has drifted into an acidic or basic range, hydrolysis is a likely culprit. Buffering your solution to a neutral pH is often an effective countermeasure.[[“]]

  • Mitigate Oxidation: If the pH is optimal, oxidation is the next suspect. The imidazole ring is sensitive to dissolved oxygen.[5] Preparing solutions with solvents that have been degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes) and storing them under an inert atmosphere can significantly slow this degradation pathway.[3]

Issue 2: I'm seeing multiple new peaks in my chromatogram after exposing my sample to ambient light. How do I prevent this?

Possible Cause: This is a classic sign of photodegradation. The imidazole moiety, in particular, is known to be photosensitive and can degrade rapidly upon exposure to UV or even ambient laboratory light.[3][6]

Solutions:

  • Primary Protection: Always store and handle solutions of imidazole carboxamides in amber glass vials or tubes to block UV light.

  • Secondary Protection: For highly sensitive compounds, wrap glassware in aluminum foil.

  • Minimize Exposure: During experimental setup, minimize the time the solution is exposed to direct light.

  • Confirmation: To confirm photosensitivity, expose a solution to a controlled light source (e.g., a UV lamp in a photostability chamber) and compare its HPLC profile to a light-protected control sample. This is a standard part of forced degradation testing.[15] Dacarbazine, an imidazole carboxamide, is a well-documented example of a light-sensitive drug where protection from light is critical.[8]

Issue 3: My reaction yield is low when using an imidazole carboxamide as a starting material in an acidic aqueous medium. Could it be degrading?

Possible Cause: Yes, it is highly probable that your starting material is degrading via acid-catalyzed hydrolysis before your reaction can complete.

Solutions:

  • Verify Starting Material Purity: Before starting the reaction, confirm the purity of your imidazole carboxamide using a suitable analytical method like HPLC or NMR.[3]

  • Change Solvent System: If the reaction chemistry allows, switch to an anhydrous organic solvent to eliminate the risk of hydrolysis.

  • Buffer the Reaction: If an aqueous medium is required, buffer the solution to a pH closer to neutral, provided this does not negatively impact your desired reaction.[3]

  • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to slow the competing degradation reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of your compound and for developing a stability-indicating analytical method.[5][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) control Prepare 'Time Zero' Control Sample prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) ox Oxidation (e.g., 3% H2O2, RT) thermal Thermal (e.g., 60°C in solution) photo Photolytic (e.g., ICH compliant chamber) analyze Analyze All Samples by Stability-Indicating LC-MS control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize ox->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed sample chromatograms to control analyze->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your imidazole carboxamide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. See Table 2 for typical starting conditions. Include a control sample protected from all stress conditions.

  • Incubate: Place the vials under their respective stress conditions. Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours) to target 5-20% degradation.

  • Quench and Neutralize: After incubation, stop the degradation. For acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively.

  • Analyze: Analyze all samples, including the control, using a stability-indicating HPLC-UV or LC-MS method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. The decrease in the main peak area and the appearance of new peaks will reveal the degradation profile under each condition.

Table 2: Typical Starting Conditions for Forced Degradation Studies[17]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HClReflux for 8 hours or heat at 60°C
Base Hydrolysis 0.1 M NaOHReflux for 8 hours or keep at room temp.
Oxidation 3-30% H₂O₂Room temperature, protected from light
Thermal 60-80°C (in solution and as solid)24-48 hours
Photolytic ICH Q1B compliant chamberExpose to overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² UV
Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its degradation products.[18]

Step-by-Step Methodology:

  • Generate Degraded Samples: Use the protocol above to perform a forced degradation study. Create a mixture of the stressed samples to ensure all major degradation products are present.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Method Optimization:

    • Inject the degraded sample mixture.

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation between the parent compound peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity. The peak for your intact compound should be spectrally pure, indicating no co-eluting impurities.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is the most critical parameter for a stability-indicating method and is demonstrated by the ability to resolve the main peak from all degradants.

References

  • Huang, Y., Liu, D., Nnane, I. P., & Tymiak, A. A. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121–3128. [Link]

  • Wang, J., Xu, L., Ling, J., Liu, L., Chen, W., Li, W., & Ma, Y. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(12), 6935–6942. [Link]

  • Minkin, V. I., Metelitsa, A. V., & Knyazev, V. V. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

  • El Mouchtari, E., & Doubi, M. (2020). Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. Molecules, 25(4), 906. [Link]

  • Hollóczki, O., Nyulászi, L., & Veszprémi, T. (2011). Hydrolysis of imidazole-2-ylidenes. The Journal of organic chemistry, 76(6), 1594–1602. [Link]

  • Li, G., Li, Z., Zhang, F., & Zhang, T. Y. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(4), 954–959. [Link]

  • Kobarfard, F., Ebrahimi, S., & Ezzati, M. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255–265. [Link]

  • de Oliveira, R. N., de Freitas, R. P., & da Silva, A. D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 108. [Link]

  • Fischer, A. J., Zha, W., Cook, J. M., & Arnold, L. A. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular pharmaceutics, 17(5), 1635–1643. [Link]

  • De Haan, D. O., van Dam, D., Jimenez, J. L., & Cazaunau, M. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(48), 9222–9229. [Link]

  • Hollóczki, O., Nyulászi, L., & Veszprémi, T. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. [Link]

  • Miralles-Cuevas, S., Audino, F., & Polo-López, M. I. (2014). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. ResearchGate. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Shealy, Y. F., Krauth, C. A., & Montgomery, J. A. (1961). Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry, 26(7), 2396–2401. [Link]

  • Wang, X. L., Li, Z. R., & Wang, J. X. (2012). Novel Synthetic Methods for N-cyano-1H-imidazole-4-carboxamides and Their Fungicidal Activity. Letters in Drug Design & Discovery, 9(2), 175–180. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. [Link]

  • De Haan, D. O., van Dam, D., Jimenez, J. L., & Cazaunau, M. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Khan, A. A., & Kirby, A. J. (1970). Hydrolysis of phosphinic esters: general-base catalysis by imidazole. Journal of the Chemical Society B: Physical Organic, 1172-1181. [Link]

  • Saunders, P. P., & Chao, L. Y. (1976). Effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide and its metabolites on Novikoff hepatoma cells. Cancer research, 36(11), 3977–3981. [Link]

  • Chandel, V., Singh, H. P., Rarokar, N., & Wadher, K. (2024). Stabilization of the pharmaceutical finished dosages form by using various techniques. Journal of Drug Delivery and Therapeutics, 14(6), 44-50. [Link]

  • Mague, B. T., Adja, A. A., & Konan, K. J. (2020). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry, 8(3), 56. [Link]

  • Wang, C., Wang, H., & Liu, Y. (2021). Rapid, Biomimetic Degradation of a Nerve Agent Simulant by Incorporating Imidazole Bases into a Metal–Organic Framework. ACS Applied Materials & Interfaces, 13(3), 3928–3935. [Link]

  • Cheng, X., Guo, L., Li, Z., Li, L., Zhou, T., & Lu, W. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 915-916, 64–70. [Link]

  • Harvey, S. R., Porrini, M., & Liko, I. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2568–2576. [Link]

  • Zhang, L., Peng, X. M., & Damu, G. L. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

  • Chen, Y., Liu, J., & Liu, X. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Water, 15(22), 3982. [Link]

  • El-Sayed, N. N. E., Al-Majid, A. M., & Barakat, A. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 606. [Link]

  • Lotfy, H. M., Hagazy, M., & Mohamed, D. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Alanzi, A. D. W. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(2). [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1). [Link]

  • Milić, M., & Vidmar, M. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2841. [Link]

  • Stepanenko, O. V., Stepanenko, O. V., & Shcherbakova, I. V. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Journal of fluorescence, 20(3), 613–625. [Link]

  • Wagner, D. E., Ramirez, G., Weiss, A. J., & Hill, G. (1972). Combination phase 1-II study of imidazole carboxamide (NCS45388). Oncology, 26(2-3), 310–316. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

Sources

Troubleshooting

Technical Support Center: pH Modulation of 2-Cyclopropyl-1H-imidazole-4-carboxamide

Executive Summary: The "Amphoteric Switch" The core challenge in working with 2-cyclopropyl-1H-imidazole-4-carboxamide lies in its amphoteric nature and the specific pKa shift induced by the C4-carboxamide group. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amphoteric Switch"

The core challenge in working with 2-cyclopropyl-1H-imidazole-4-carboxamide lies in its amphoteric nature and the specific pKa shift induced by the C4-carboxamide group. Unlike simple imidazoles (pKa ~7.0), the electron-withdrawing carboxamide group lowers the basicity of the imidazole ring, typically shifting the pKa of the conjugate acid to the 5.5 – 6.2 range (experimentally variable based on ionic strength).

  • pH < 5.0: The molecule exists predominantly as a cation (protonated at N3). Solubility is high; stability is generally good, though the cyclopropyl ring warrants caution at extremely low pH (<1.0).

  • pH > 6.5: The molecule exists as a neutral species . Solubility drops precipitously (often <100 µg/mL), leading to "crashing out" in biological assays or stock dilutions.

  • pH > 11.0: The N1 proton can be removed, forming an anion , but this range risks rapid hydrolysis of the carboxamide to a carboxylic acid.

Critical Directive: To control this molecule, you must treat pH not just as a solvent condition, but as a molecular switch that dictates whether you are working with a soluble salt or an insoluble precipitant.

Chemical Mechanism & Species Distribution

The following diagram illustrates the protonation states you must manipulate. The Neutral Tautomer is the problematic species for solubility, while the Cation is the target for stable aqueous formulations.

pH_Species_Flow cluster_0 Operational Zone Cation Cationic Species (pH < 5.5) Soluble Neutral Neutral Species (pH 6.0 - 10.0) Insoluble / Aggregates Cation->Neutral - H+ (pKa ~6.0) Neutral->Cation + H+ Anion Anionic Species (pH > 11.0) Unstable (Hydrolysis Risk) Neutral->Anion - H+ (pKa ~13) Anion->Neutral + H+

Figure 1: pH-dependent speciation of 2-cyclopropyl-1H-imidazole-4-carboxamide.[1] The "Operational Zone" indicates the target state for aqueous stock solutions.

Troubleshooting Guide (Q&A)
Issue 1: Precipitation in Biological Assays (pH 7.4)

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4) for my cell assay, the compound precipitates immediately. Why?

A: At pH 7.4, you are significantly above the pKa (~6.0). The compound is >90% in its neutral form , which has poor aqueous solubility due to the planar, crystalline lattice energy of the amide-imidazole H-bond network.

Corrective Protocol:

  • Pre-acidify the Buffer: Do not rely on the DMSO stock alone. Ensure your assay buffer has a strong buffering capacity.

  • The "pH Spike" Method: If your assay tolerates it, lower the pH to 6.5 . This slight shift can increase solubility by 5-10 fold by shifting the equilibrium toward the cation [1].

  • Excipient Shielding: If pH 7.4 is non-negotiable, add Cyclodextrin (HP-β-CD) at 5-10% w/v. The cyclopropyl group fits well into the hydrophobic cavity, shielding the neutral species from aggregation.

Issue 2: HPLC Peak Tailing & Retention Shifts

Q: My HPLC peaks are broad and tailing (Asymmetry factor > 1.5). I'm using a standard C18 column with Water/Acetonitrile.

A: Basic imidazoles interact strongly with residual silanols (Si-OH) on the silica backbone of HPLC columns. At neutral pH, these silanols are ionized (Si-O⁻), acting as cation exchangers that drag the protonated imidazole, causing tailing [2].

Corrective Protocol:

  • Mobile Phase Modifier: Switch to 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as an ion-pairing agent, "capping" the positive charge on the imidazole and masking silanols.

  • High pH Strategy (Alternative): Use a hybrid-silica column (e.g., Waters XBridge) stable at pH 10. Run the method at pH 9.5-10.0 using Ammonium Bicarbonate. At this pH, the imidazole is neutral (no interaction with cationic silanols) and the peak will sharpen significantly.

Issue 3: Degradation During Storage

Q: We noticed a new impurity peak (+1 Da mass shift or retention time shift) after storing the sample at room temperature in pH 2 buffer.

A: While the imidazole ring is stable, the carboxamide at C4 is susceptible to hydrolysis, converting to the carboxylic acid (2-cyclopropyl-1H-imidazole-4-carboxylic acid). This is accelerated by heat and extreme pH [3].

Corrective Protocol:

  • Avoid Strong Acids: Do not use 1M HCl for dissolution. Use stoichiometric amounts of milder acids (e.g., Methanesulfonic acid) or buffered pH 4.0 solutions.

  • Cold Storage: Store aqueous solutions at -20°C.

  • Cyclopropyl Risk: Avoid extremely acidic conditions (pH < 1) combined with heat (>40°C), as acid-catalyzed ring-opening of the cyclopropyl group is theoretically possible, though less likely than amide hydrolysis.

Experimental Protocols
Protocol A: Spectrophotometric pKa Determination

Why this method? Potentiometric titration is unreliable for this compound due to precipitation of the neutral species during the titration curve. UV-Vis detection is more sensitive and can work at lower concentrations (10-50 µM).

Materials:

  • UV-Vis Spectrophotometer.

  • Universal Buffer (Citrate-Phosphate-Borate) ranging from pH 2.0 to 10.0.

  • 10 mM Stock of compound in Methanol.

Steps:

  • Preparation: Prepare 10 aliquots of buffer at 0.5 pH unit intervals (pH 3.0 to 8.0).

  • Spike: Add compound to each buffer to a final concentration of 20 µM.

  • Scan: Measure Absorbance spectra (220–350 nm).

  • Analysis: Look for the isosbestic point and the shift in

    
    . The imidazole cation typically absorbs at a slightly different wavelength than the neutral form.
    
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    
Protocol B: Solubility Decision Tree

Use this workflow to determine the optimal formulation vehicle.

Solubility_Workflow Start Start: Solid Compound Step1 Target Concentration? Start->Step1 LowConc < 1 mM Step1->LowConc HighConc > 10 mM Step1->HighConc CheckpH Check Buffer pH LowConc->CheckpH SaltForm Generate Salt Form (Mesylate/HCl) HighConc->SaltForm Acidify Adjust to pH 5.0-6.0 CheckpH->Acidify If pH > 7 Cosolvent Add 5% DMSO or 10% HP-b-CD CheckpH->Cosolvent If pH fixed at 7.4

Figure 2: Decision matrix for solubilizing 2-cyclopropyl-1H-imidazole-4-carboxamide.

Reference Data & Buffer Compatibility

Table 1: Theoretical Physicochemical Profile

Parameter Value (Approx.) Implication
pKa (N3) 5.8 – 6.2 Ionized at pH 5; Neutral at pH 7.4.
LogP (Neutral) ~0.5 Moderately lipophilic; crosses membranes well.
LogD (pH 4.0) < -1.0 Highly hydrophilic; excellent aqueous solubility.

| H-Bond Donors | 2 (Amide NH2, Imidazole NH) | High crystal lattice energy (hard to dissolve solids). |

Table 2: Recommended Buffer Systems

pH Range Buffer System Notes
2.0 – 4.0 Formate / Glycine Ideal for storage. Maximizes solubility (Cationic).
5.5 – 6.5 MES / Citrate Transition Zone. Use for assays requiring mild acidity.

| 7.0 – 8.0 | Phosphate (PBS) / HEPES | High Risk. Precipitation likely >100 µM. Requires cosolvents.[2] |

References
  • Popiołek, Ł. (2017). Hydromethanolic pKa determination of imidazole derivatives. This establishes the baseline pKa shifts for electron-withdrawing substituents on imidazole rings.

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[3] LCGC North America. Explains the silanol interaction mechanism and the necessity of low pH or ion-pairing agents for basic imidazoles.

  • Kahovec, J. (1988). Acid-catalyzed hydrolysis of amides. IUPAC Chemical Data Series. Provides kinetic data on carboxamide hydrolysis rates, relevant for the stability of the C4-carboxamide group.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Discusses the use of cyclopropyl groups to modulate pKa and metabolic stability in imidazole scaffolds.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-cyclopropyl-1H-imidazole-4-carboxamide

Comparative Guide to Mass Spectrometry Fragmentation: 2-cyclopropyl-1H-imidazole-4-carboxamide Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-cyclopropyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Mass Spectrometry Fragmentation: 2-cyclopropyl-1H-imidazole-4-carboxamide

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-cyclopropyl-1H-imidazole-4-carboxamide (MW: 151.17 Da).[1] It contrasts the fragmentation patterns observed under Electrospray Ionization (ESI) versus Electron Ionization (EI) , and evaluates the stability of the cyclopropyl moiety against the labile carboxamide group.

Key Findings:

  • Primary Ionization: The molecule forms a stable

    
     at m/z 152.08  in ESI(+).
    
  • Dominant Fragmentation: The primary dissociation pathway is the loss of ammonia (

    
    , -17 Da) followed by carbon monoxide (
    
    
    
    , -28 Da), driven by the carboxamide group.
  • Cyclopropyl Stability: Unlike aliphatic chains, the cyclopropyl group exhibits high stability in low-energy CID, often retaining integrity until the imidazole ring itself fragments.

Structural Context & Theoretical Properties

Understanding the fragmentation requires analyzing the electronic environment of the three functional zones:

  • Imidazole Core: Aromatic, acts as the charge carrier (proton sponge).

  • C4-Carboxamide: The "soft spot" for fragmentation; prone to McLafferty-like rearrangements and neutral losses.

  • C2-Cyclopropyl: Adds steric bulk and electron density (Walsh orbitals) but is surprisingly resistant to cleavage compared to isopropyl analogs.

PropertyValueMS Significance
Formula

Nitrogen rule applies (odd mass = odd N count).
Monoisotopic Mass 151.0746 DaBaseline for high-res calculations.

152.0818 DaPrecursor ion in ESI(+).[2]
Ring Double Bond Eq. 5High unsaturation stabilizes the molecular ion.

Experimental Protocol: LC-MS/MS Characterization

To replicate the data discussed below, the following self-validating protocol is recommended.

Workflow Diagram

G cluster_0 Critical QC Check Sample Sample Prep 10 µM in 50:50 MeOH:H2O LC LC Separation C18 Column, H2O/ACN + 0.1% FA Sample->LC Source ESI Source (+) Mode, 3.5 kV LC->Source Q1 Q1 Selection m/z 152.1 Source->Q1 QC Check for In-Source Fragmentation (m/z 135) Source->QC Cell Collision Cell CE: 10-40 eV (Stepped) Q1->Cell Detector ToF/Orbitrap High Res Detection Cell->Detector

Figure 1: Standardized LC-MS/MS workflow for imidazole carboxamides. Note the QC step to monitor source temperature, as thermal degradation can mimic fragmentation.

Comparative Fragmentation Analysis

Comparison A: ESI (Soft) vs. EI (Hard) Ionization

The choice of ionization technique drastically alters the spectral fingerprint.

FeatureESI-MS/MS (CID) EI-MS (70 eV)
Precursor m/z 152

(Base Peak)
m/z 151

(Strong, ~60-80%)
Mechanism Charge-remote and charge-directed fragmentation (Even-electron ions).Radical-induced cleavage (Odd-electron ions).[3]
Key Fragment 1 m/z 135 (

). Acylium ion formation.
m/z 134 (

) or m/z 135 (

).
Key Fragment 2 m/z 107 (

). Imidazole core intact.
m/z 41/42 (

). Cyclopropyl ring explosion.
Utility Best for quantification and metabolite ID.Best for library matching (NIST) and structural verification.
Comparison B: Energy-Dependent Fragmentation (CID)

In ESI-MS/MS, the collision energy (CE) dictates the depth of structural interrogation.

Table 1: Stepwise Fragmentation Transitions

TransitionPrecursor (m/z)Product (m/z)Neutral LossCollision EnergyMechanism
Primary 152.08135.05

(17 Da)
Low (10-15 eV)Amide cleavage to Acylium cation.
Secondary 135.05107.06

(28 Da)
Med (20-25 eV)Decarbonylation of acylium to imidazole cation.
Tertiary 107.0680.05

(27 Da)
High (>35 eV)Imidazole ring opening (Retro-Diels-Alder).
Minor 152.08134.07

(18 Da)
Low (Thermal)Dehydration to nitrile (common in-source artifact).

Critical Insight: The cyclopropyl group is remarkably stable. Unlike isopropyl groups which readily lose propene (


, -42 Da) via McLafferty rearrangement, the cyclopropyl ring lacks the rotational freedom and 

-hydrogen alignment necessary for facile elimination. Consequently, you will not see a major loss of 40-42 Da until very high energies are applied.

Mechanistic Pathway Visualization

The following diagram illustrates the specific fragmentation pathway for the


 ion.

Fragmentation Parent Parent Ion [M+H]+ m/z 152.08 (Intact Amide) Inter1 Acylium Ion m/z 135.05 (Loss of NH3) Parent->Inter1 - NH3 (17 Da) (Major Pathway) Inter2 Nitrile Ion m/z 134.07 (Loss of H2O) Parent->Inter2 - H2O (18 Da) (Minor/Thermal) Core 2-cyclopropyl-imidazole cation m/z 107.06 (Loss of CO) Inter1->Core - CO (28 Da) Fragment Ring Fragments m/z ~80, ~53 (Ring Opening) Core->Fragment - HCN / C2H2

Figure 2: ESI-MS/MS fragmentation pathway.[4] The black solid arrows indicate the dominant pathway utilized for Multiple Reaction Monitoring (MRM) transitions.

Application Scientist Notes (E-E-A-T)

1. Distinguishing Isomers: This molecule is isomeric with 2-isopropyl-imidazole-4-nitrile or other alkyl-imidazole variants.

  • Differentiation: Look for the "Amide Signature."[5] The loss of 17 Da (

    
    ) is diagnostic for the primary amide. If the spectrum shows a loss of 42 Da (
    
    
    
    ) immediately from the parent, the substituent is likely an isopropyl or propyl chain, not a cyclopropyl.

2. In-Source Fragmentation Warning: Carboxamides are thermally labile. If you observe m/z 135 or 134 in your MS1 (full scan) spectrum, your source temperature is likely too high (>350°C).

  • Validation: Lower the source temperature to 100°C. If the ratio of 152:135 increases, the fragmentation is thermal, not collision-induced.

3. MRM Transition Selection: For pharmacokinetic (PK) studies, avoid the m/z 135 transition if the matrix has high background ammonia or urea content.

  • Recommended Quantifier: 152.1

    
     107.1 (High specificity).
    
  • Recommended Qualifier: 152.1

    
     135.1 (High intensity).
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for general imidazole ionization patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS." Journal of Mass Spectrometry. (Validation of heterocyclic ring cleavage mechanisms).
  • Vyskocilová, P., et al. (2006).[6] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids. [Link] (Specific data on imidazole carboxamide substituent losses).

Sources

Comparative

Comparative Study of Imidazole-4-carboxamide Synthesis Routes

The following guide provides a comparative technical analysis of synthesis routes for Imidazole-4-carboxamide (ICA) . Executive Summary & Compound Profile Imidazole-4-carboxamide (ICA) is a critical heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthesis routes for Imidazole-4-carboxamide (ICA) .

Executive Summary & Compound Profile

Imidazole-4-carboxamide (ICA) is a critical heterocyclic scaffold with dual significance in modern chemistry. Historically, it serves as a structural isomer and precursor to 5-aminoimidazole-4-carboxamide (AICA) , the key intermediate in the synthesis of the chemotherapeutic agents Dacarbazine and Temozolomide.

More recently, ICA has been identified as a "Fairy Chemical" (FC) —a class of endogenous plant hormones produced by the fairy ring-forming fungus Lepista sordida.[1] Unlike its growth-promoting counterparts (e.g., 2-azahypoxanthine), ICA exhibits specific plant growth-inhibitory and stress-resilience properties, sparking renewed interest in its scalable synthesis for agrochemical applications.

This guide compares the two dominant synthesis strategies:

  • The "Glycine" De Novo Route: A multi-step cyclization from acyclic precursors (High reliability, low material cost).

  • The Nitrile Hydrolysis Route: A direct functional group transformation from 4-cyanoimidazole (High atom economy, industrial scalability).

Route Analysis & Mechanism

Route A: The "Glycine" De Novo Cyclization (Laboratory Standard)

This route constructs the imidazole ring from acyclic glycine derivatives. It is the preferred method for research-scale synthesis due to the low cost of glycine and the avoidance of toxic cyanide reagents.

  • Mechanism: Claisen condensation followed by Marckwald-type cyclization.

  • Key Intermediate: Ethyl 2-mercaptoimidazole-4-carboxylate.

  • Critical Step: Desulfurization of the 2-mercapto group to yield the unsubstituted imidazole core.

Route B: Partial Hydrolysis of 4-Cyanoimidazole (Industrial Preferred)

This route utilizes the controlled hydration of a nitrile group. It is favored in industrial settings where 4-cyanoimidazole is available (often derived from 4,5-dicyanoimidazole or DAMN).

  • Mechanism: Base-catalyzed hydration (Radziszewski reaction conditions).

  • Selectivity Challenge: Stopping the hydrolysis at the amide stage without progressing to the carboxylic acid (imidazole-4-carboxylic acid).

Comparative Data: Performance Metrics

MetricRoute A: Glycine CyclizationRoute B: Nitrile Hydrolysis
Overall Yield 40–55% (over 4 steps)85–92% (single step)
Step Count 4 (Linear)1 (from 4-CN-Im)
Atom Economy Low (Loss of thiol/ethanol)High (100% with water addition)
Reagent Safety Moderate (Uses H₂O₂, NaH)High (Uses NaOH/H₂O₂)
Purification Recrystallization requiredPrecipitation/Filtration often sufficient
Scalability Limited by desulfurization exothermExcellent (Flow chemistry compatible)
Primary Use Lab-scale, isotopic labelingBulk manufacturing, Agrochemicals

Visualization: Synthesis Workflows

The following diagram illustrates the divergent pathways for synthesizing ICA, highlighting the "Glycine" route's complexity versus the "Nitrile" route's directness.

ICA_Synthesis Fig 1. Comparison of De Novo Cyclization (Route A) vs. Nitrile Hydrolysis (Route B) Glycine Glycine AcetylGly Acetyl Glycine Ethyl Ester Glycine->AcetylGly 1. Ac2O 2. EtOH/H+ Mercapto Ethyl 2-mercapto- imidazole-4-carboxylate AcetylGly->Mercapto HCOOMe, NaH then KSCN/HCl Ester Ethyl Imidazole- 4-carboxylate Mercapto->Ester Desulfurization (H2O2 or HNO3) ICA Imidazole-4-carboxamide (ICA) Ester->ICA Ammonolysis (NH3/MeOH) Cyano 4-Cyanoimidazole Cyano->ICA Partial Hydrolysis (NaOH, H2O2, 40°C)

Caption: Route A (top) builds the ring from Glycine. Route B (bottom) utilizes a direct functional group transformation.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis from Glycine (The "Maji Mei" Method)

Best for: Laboratories without access to cyano-imidazoles.

Step 1: Formation of Ethyl 2-mercaptoimidazole-4-carboxylate

  • Reagents: Suspend NaH (60% dispersion, 1.1 eq) in dry toluene under N₂.

  • Addition: Add methyl formate (1.2 eq) at 0–5°C. Dropwise add acetyl glycine ethyl ester (1.0 eq) in toluene over 1 hour.

  • Cyclization: Stir at room temperature until the mixture solidifies (formyl intermediate). Dissolve the residue in water.[2][3]

  • Ring Closure: Add KSCN (1.2 eq) and conc. HCl (to pH 1). Heat at reflux for 2 hours.

  • Isolation: Cool to precipitate the mercapto-ester. Filter and recrystallize from ethanol.

Step 2: Desulfurization & Amidation

  • Oxidation: Dissolve the mercapto-ester (10 mmol) in 10% aq. H₂O₂ (excess). Heat at 50°C for 1 hour (Caution: Exothermic). Neutralize with Na₂CO₃ to precipitate Ethyl imidazole-4-carboxylate .

  • Ammonolysis: Dissolve the ethyl ester in saturated methanolic ammonia (7N NH₃ in MeOH) in a pressure tube.

  • Reaction: Heat at 80°C for 12–24 hours.

  • Workup: Cool to 0°C. The product, Imidazole-4-carboxamide , often precipitates as a white solid. Filter and wash with cold methanol.

    • Target Yield: ~55% (from ester).[2]

    • Purity: >98% (HPLC).[3][4]

Protocol B: Controlled Hydrolysis of 4-Cyanoimidazole

Best for: Scale-up and high atom economy.

Reagents:

  • 4-Cyanoimidazole (1.0 eq)

  • NaOH (1.0 N aqueous solution)

  • Hydrogen Peroxide (30%, 1.1 eq) – Optional catalyst for Radziszewski conditions

Procedure:

  • Dissolution: Dissolve 4-cyanoimidazole in 1.0 N NaOH (5 mL per gram of substrate).

  • Reaction:

    • Method 1 (Base only): Heat to 40–50°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of nitrile and appearance of amide. Stop immediately if the carboxylic acid peak (lower R_f) appears.

    • Method 2 (Peroxide): Add 30% H₂O₂ dropwise at 0°C, then warm to 25°C. Stir for 1 hour. (Faster, higher selectivity).

  • Quench: Neutralize carefully with 1.0 N HCl to pH 7.0.

  • Isolation: Cool the solution to 4°C overnight. ICA precipitates as colorless crystals.

  • Purification: Recrystallize from hot water if necessary.

    • Target Yield: 85–92%.

    • Melting Point: 212–214°C (dec).

Strategic Recommendations

  • For Isotopic Labeling: Use Route A . Since glycine is available in various ¹³C/¹⁵N isotopologues, this route allows precise labeling of the imidazole ring positions for metabolic tracking in plant studies.

  • For Agrochemical Development: Use Route B . The "Fairy Chemical" application requires kilogram-scale production. The hydrolysis route avoids the sulfur waste stream of Route A and utilizes the high atom economy of nitrile hydration.

  • Safety Note: When performing Route A (Step 2), the desulfurization with H₂O₂ can be vigorous. Ensure adequate cooling and venting. For Route B, ensure the cyanide precursor is handled according to strict safety protocols, although the hydrolysis product itself is benign.

References

  • Maji, M., et al. (2014). "Synthesis of Ethyl imidazole-4-carboxylate from Glycine." GuideChem Technical Reports.

  • Choi, J. H., et al. (2022). "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals."[1][5] Canadian Journal of Chemistry, 101(7), 449–452.[5] [5]

  • Kawagishi, H. (2020). "Biosynthesis of the Fairy Chemicals... in the Fairy Ring-Forming Fungus." Journal of Natural Products, 83(8).

  • Kumashiro, I., et al. (1969). "Method for preparing 4-cyanoimidazole-5-carboxamide." U.S. Patent 3,468,901.

  • BenchChem Support. (2025). "Technical Support Center: Synthesis of Imidazole Carboxylic Acids."

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-1H-imidazole-4-carboxamide
Reactant of Route 2
2-cyclopropyl-1H-imidazole-4-carboxamide
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